
N-(4-hydroxyoxolan-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-hydroxyoxolan-3-yl)acetamide: is an organic compound with the molecular formula C₆H₁₁NO₃ It is characterized by the presence of a hydroxy group attached to an oxolane ring, which is further connected to an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-hydroxyoxolan-3-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 4-hydroxyoxolane with acetic anhydride in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the formation of the acetamide group facilitated by the presence of the hydroxy group on the oxolane ring.
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-hydroxyoxolan-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of an oxolane-3-one derivative.
Reduction: The acetamide group can be reduced to form an amine, leading to the formation of N-(4-hydroxyoxolan-3-yl)amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or alkyl halides are employed for substitution reactions.
Major Products:
Oxidation: Formation of oxolane-3-one derivatives.
Reduction: Formation of N-(4-hydroxyoxolan-3-yl)amine.
Substitution: Formation of substituted oxolane derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-hydroxyoxolan-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a building block for the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of N-(4-hydroxyoxolan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy group and acetamide moiety play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
N-(4-hydroxyoxolan-3-yl)amine: Similar structure but with an amine group instead of an acetamide group.
4-hydroxyoxolane: Lacks the acetamide group, making it less versatile in certain reactions.
N-(4-hydroxyoxolan-3-yl)carboxamide: Contains a carboxamide group instead of an acetamide group.
Uniqueness: N-(4-hydroxyoxolan-3-yl)acetamide is unique due to the presence of both a hydroxy group and an acetamide group on the oxolane ring. This combination allows for a wide range of chemical reactions and potential applications in various fields. Its versatility and potential biological activities make it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C6H11NO3 |
|---|---|
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
N-(4-hydroxyoxolan-3-yl)acetamide |
InChI |
InChI=1S/C6H11NO3/c1-4(8)7-5-2-10-3-6(5)9/h5-6,9H,2-3H2,1H3,(H,7,8) |
InChI-Schlüssel |
OWIQIUKFPXWKFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1COCC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aS,3bR,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B11715115.png)
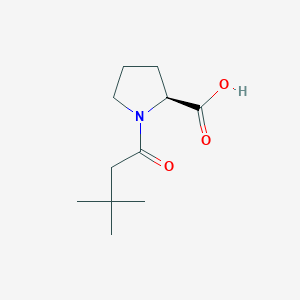
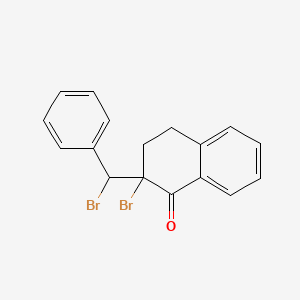
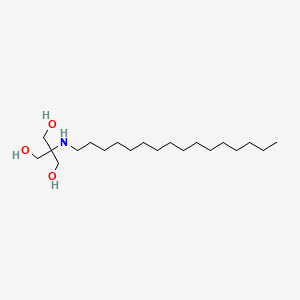
![[2-(2-Fluoroethoxy)phenyl]methanol](/img/structure/B11715136.png)
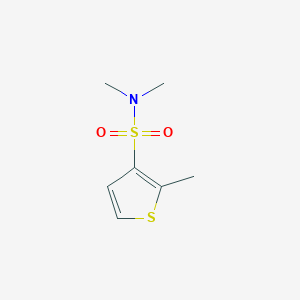
![4,5-Bis{[(4-heptylphenyl)carbonyl]amino}-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl bis(4-heptylbenzoate)](/img/structure/B11715155.png)
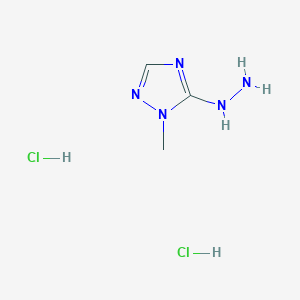
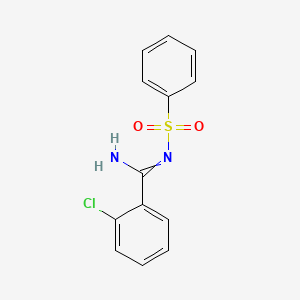
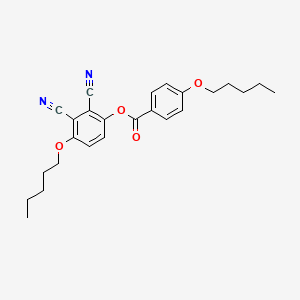
![2-(4-methylphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11715174.png)
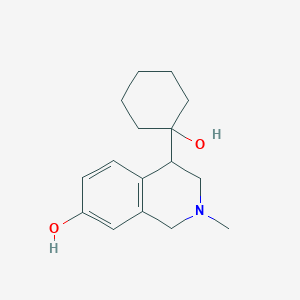
![(9S)-1-ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B11715186.png)
![4-Carbamoyl-1-[2-(dimethylamino)-2-oxoethyl]pyridinium](/img/structure/B11715189.png)
